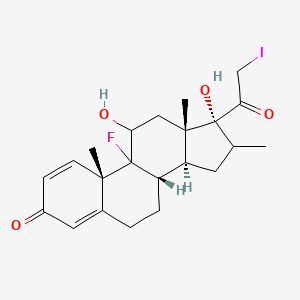
4'-Hydroxy N-Desisopropyl Delavirdine 4'-O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate is a derivative of Delavirdine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This compound is characterized by the presence of a sulfate group at the 4’-hydroxy position and the absence of an isopropyl group, which differentiates it from its parent compound, Delavirdine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate typically involves multiple steps, starting from Delavirdine. The key steps include:
Hydrolysis: Delavirdine undergoes hydrolysis to remove the isopropyl group, resulting in N-Desisopropyl Delavirdine.
Hydroxylation: The N-Desisopropyl Delavirdine is then hydroxylated at the 4’ position to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch Processing: Utilizing large reactors for each step to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and potency of the compound.
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfate group can be reduced to a hydroxy group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Conversion to 4’-Hydroxy N-Desisopropyl Delavirdine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its antiviral properties and potential use in HIV treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate involves binding to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities. This prevents the replication of the viral genome, thereby inhibiting the proliferation of the virus .
Comparison with Similar Compounds
Similar Compounds
Delavirdine: The parent compound, which contains an isopropyl group and lacks the sulfate group.
N-Desisopropyl Delavirdine: Lacks both the isopropyl and sulfate groups.
4’-Hydroxy Delavirdine: Contains the hydroxy group but retains the isopropyl group.
Uniqueness
4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate is unique due to the presence of both the hydroxy and sulfate groups, which confer distinct chemical properties and potential biological activities compared to its analogs .
Properties
CAS No. |
188780-38-3 |
|---|---|
Molecular Formula |
C₁₉H₂₂N₆O₇S₂ |
Molecular Weight |
510.54 |
Synonyms |
N-[2-[[4-[3-amino-4-(sulfooxy)-2-pyridinyl]-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide; 1-[3-Amino-4-(sulfooxy)-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)


![4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde](/img/structure/B1142690.png)
![4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde](/img/structure/B1142691.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)
![1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)

